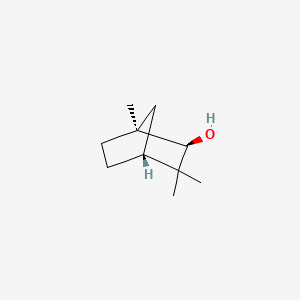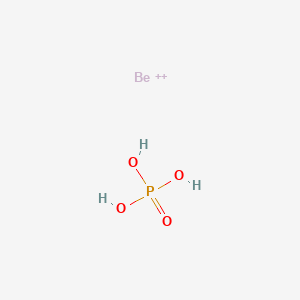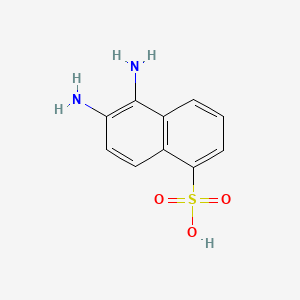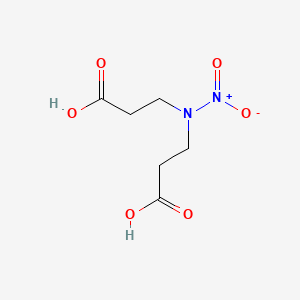
2-Methylallyl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylallyl isobutyrate is a natural product found in Chamaemelum fuscatum with data available.
Applications De Recherche Scientifique
Rumen Fermentation and Digestibility in Livestock : 2-Methylbutyrate supplementation impacts rumen fermentation, enzyme activities, and feed digestibility in steers. A study using ruminally cannulated Simmental steers showed that 2-methylbutyrate supplementation affected ruminal pH, volatile fatty acid concentration, and overall feed digestibility (Wang et al., 2012).
Biosynthesis in Insects : Research on crickets has demonstrated that 2-methylalkanes, including 2-methylbutyrate, are synthesized through the incorporation of labeled acetate, valine, and isobutyric acid into cuticular hydrocarbons. This indicates the conversion of valine to isobutyric acid and its incorporation into the chain length of 2-methylalkanes (Blailock & Blomquist, 1976).
Renewable Chemical and Fuel Production : The catalytic dehydration of fermented isobutanol, a compound closely related to 2-methylbutyrate, is studied for producing renewable chemicals and fuels. High conversion and selectivity to isobutylene, a valuable platform molecule, were observed (Taylor et al., 2010).
Ocular Surgery Applications : Methyl and isobutyl 2-cyanoacrylate monomers, related to 2-methylallyl isobutyrate, have been evaluated for their use in ocular surgery, focusing on bonding time, tensile strength, ease of application, and histological effects on surgical wounds (Munton, 1971).
Biofuel Production via Metabolic Engineering : Metabolic engineering has been employed to produce biofuels like 2-methylpropan-1-ol (isobutanol) efficiently, overcoming challenges in cofactor utilization and enabling high-yield anaerobic production (Bastian et al., 2011).
Investigating 2-Methylbutyrate Stability in Beer : The stability of 2-methylbutyl isobutyrate (a form of 2-methylbutyrate) during the storage of commercial ales has been studied. Significant reductions in 2-methylbutyl isobutyrate concentration were observed over time, impacting the chemical stability of hoppy ales (Rettberg et al., 2020).
Ruminant Nutrition and Metabolism : In ruminant nutrition, 2-methylbutyrate is a key component, affecting ruminal and intermediary metabolism and potentially influencing animal performance. It is produced from the degradation of specific amino acids and has a role in microbial fermentation within the rumen (Andries et al., 1987).
Physico-Chemical Characterization in Plasma Polymer Films : Methyl isobutyrate-based plasma polymer films have been characterized, focusing on the impact of various process conditions and the incorporation of oxygen-based functionalities in these films (Denis et al., 2011).
Propriétés
Numéro CAS |
816-73-9 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
2-methylprop-2-enyl 2-methylpropanoate |
InChI |
InChI=1S/C8H14O2/c1-6(2)5-10-8(9)7(3)4/h7H,1,5H2,2-4H3 |
Clé InChI |
SMCDNXLLJDMHQF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OCC(=C)C |
SMILES canonique |
CC(C)C(=O)OCC(=C)C |
| 816-73-9 | |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy-](/img/structure/B1617591.png)
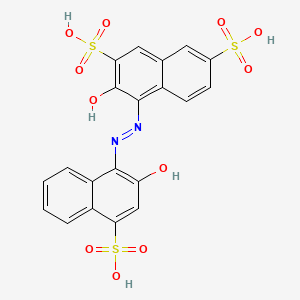
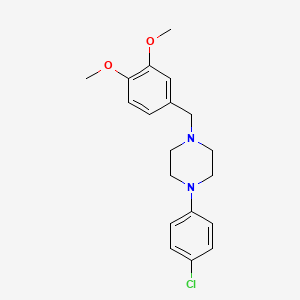

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl-](/img/structure/B1617598.png)

